Brassicolide acetate

Description

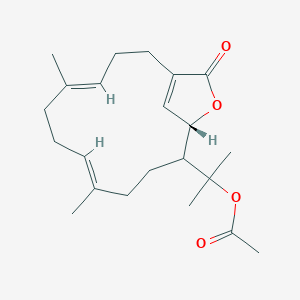

Brassicolide acetate is a diterpene-derived compound isolated from the Formosan soft coral Nephthea brassica . It belongs to a class of natural products known for their complex cyclic structures and diverse biological activities. Diterpenes, which are composed of four isoprene units, often exhibit pharmacological properties, including anti-inflammatory and cytotoxic effects. This compound is structurally characterized by the presence of an acetate group esterified to a diterpene backbone, which may enhance its stability and bioavailability compared to non-acetylated analogs .

This property is critical for membrane permeability and interaction with biological targets. Studies on related compounds from N.

Properties

Molecular Formula |

C22H32O4 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

2-[(4E,8E,13S)-5,9-dimethyl-15-oxo-14-oxabicyclo[11.2.1]hexadeca-1(16),4,8-trien-12-yl]propan-2-yl acetate |

InChI |

InChI=1S/C22H32O4/c1-15-8-6-9-16(2)12-13-19(22(4,5)26-17(3)23)20-14-18(11-7-10-15)21(24)25-20/h9-10,14,19-20H,6-8,11-13H2,1-5H3/b15-10+,16-9+/t19?,20-/m0/s1 |

InChI Key |

JRHSHBMAWLBQTD-YANDCLBWSA-N |

Isomeric SMILES |

C/C/1=C\CCC2=C[C@@H](C(CC/C(=C/CC1)/C)C(C)(C)OC(=O)C)OC2=O |

Canonical SMILES |

CC1=CCCC2=CC(C(CCC(=CCC1)C)C(C)(C)OC(=O)C)OC2=O |

Synonyms |

brassicolide acetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structurally Related Compounds

Key Observations:

- Diterpene vs. Sesquiterpene Backbones : this compound and cembrene A share a diterpene backbone, whereas (-)-β-elemene is a sesquiterpene (15 carbons vs. 20 carbons). The larger diterpene structure may confer enhanced binding affinity to biological targets .

- Acetate Functional Group: Unlike non-acetylated analogs (e.g., cembrene A), this compound’s ester group likely increases its solubility in organic solvents and modulates its pharmacokinetic profile, as seen in cyclohexyl acetate’s industrial applications .

Chemical Reactivity and Stability

- Hydrolysis : Similar to isobutyl acetate, this compound may undergo hydrolysis under acidic or alkaline conditions, yielding acetic acid and the parent diterpene alcohol .

- Thermal Stability : Acetate esters like cellulose acetate demonstrate moderate thermal stability, decomposing at high temperatures (>250°C) . This compound likely follows this trend, though its complex structure may alter degradation kinetics.

Q & A

Q. Advanced Research Focus

- Derivative Synthesis : Introduce functional groups (e.g., hydroxyl, halogen) at specific positions of the diterpene backbone and assess solubility/stability .

- Membrane Studies : Use fluorescence anisotropy to measure changes in membrane fluidity or surface plasmon resonance (SPR) to quantify binding kinetics with lipid bilayers .

- Data Correlation : Compare structural modifications (e.g., acetyl group position) with bioactivity metrics (e.g., IC₅₀ in membrane disruption assays) .

Which spectroscopic methods are most effective for characterizing this compound, and what are the key spectral markers?

Q. Basic Research Focus

- IR Spectroscopy : Identify ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and acetate C-O at 1240 cm⁻¹ .

- NMR : ¹H NMR shows acetyl methyl protons at δ 2.05 (singlet), while ¹³C NMR confirms the acetate carbonyl at δ 170–175 ppm .

- HR-MS : Molecular ion peak at m/z 328.240 (C₂₂H₃₂O₂) with isotopic pattern matching theoretical calculations .

What strategies are recommended for resolving contradictory bioactivity data in this compound studies across different cell models?

Q. Advanced Research Focus

- Meta-Analysis : Compare experimental conditions (e.g., cell line viability assays vs. primary cell cultures) to identify confounding variables .

- Dose-Response Validation : Replicate studies using standardized concentrations (e.g., 1–100 µM) and control for solvent effects (e.g., DMSO toxicity) .

- Mechanistic Studies : Use RNA sequencing to identify pathway-specific responses, distinguishing artifact-driven results from true bioactivity .

What are the best practices for documenting experimental procedures in this compound research to ensure reproducibility?

Q. Basic Research Focus

- Detailed Protocols : Include reaction times, solvent ratios, and purification steps in the main text; supplementary materials should provide raw spectral data .

- Reagent Purity : Specify suppliers and batch numbers for solvents/catalysts (e.g., Sigma-Aldridch acetic anhydride, ≥99%) .

- Data Archiving : Upload chromatograms, NMR spectra, and crystallographic data to repositories like Zenodo or institutional databases .

How can the PICOT framework be applied to formulate research questions on this compound's role in lipid signaling pathways?

Q. Advanced Research Focus

- Population (P) : Human hepatocytes or in vitro lipid raft models.

- Intervention (I) : this compound exposure (10–50 µM).

- Comparison (C) : Untreated cells vs. cells treated with cholesterol acetate.

- Outcome (O) : Quantify changes in lipid droplet formation via confocal microscopy.

- Time (T) : 24–72 hours post-treatment .

How should researchers approach the isolation of this compound from natural sources to maximize yield and purity?

Q. Basic Research Focus

- Extraction : Use dichloromethane/methanol (1:1) for soft coral biomass, followed by liquid-liquid partitioning .

- Chromatography : Employ HPLC with a C18 column (acetonitrile/water gradient) for final purification. Monitor fractions via LC-MS .

- Yield Optimization : Test freeze-drying vs. rotary evaporation for solvent removal to prevent thermal degradation .

What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Q. Advanced Research Focus

- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., log[inhibitor] vs. response in Prism) to calculate EC₅₀/LC₅₀ values .

- ANOVA with Post Hoc Tests : Compare multiple concentrations against controls (e.g., Tukey’s HSD for p < 0.05 significance) .

- Error Propagation : Account for instrument uncertainty (e.g., ±5% in LC-MS quantification) using Monte Carlo simulations .

What are the critical parameters to monitor during the acetylation reaction of Brassicolide precursors?

Q. Basic Research Focus

- Moisture Control : Use anhydrous conditions to prevent hydrolysis of acetic anhydride .

- Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation .

- Reagent Stoichiometry : Ensure a 1.2:1 molar ratio of acetic anhydride to precursor for complete acetylation .

How can computational modeling be integrated with experimental data to predict this compound's interactions with biological targets?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina to simulate binding to lipid-binding proteins (e.g., SCAP or NPC1), validated by SPR kinetics .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, comparing with experimental membrane fluidity data .

- QSAR Models : Train machine learning algorithms on bioactivity data to predict novel derivatives’ potency .

Notes

- Data Reproducibility : Cross-reference experimental setups with prior studies on Nephtheas diterpenes .

- Ethical Reporting : Disclose conflicts of interest and funding sources in the Acknowledgments section .

- Advanced Instrumentation : Collaborate with facilities offering cryo-EM or MALDI-TOF for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.